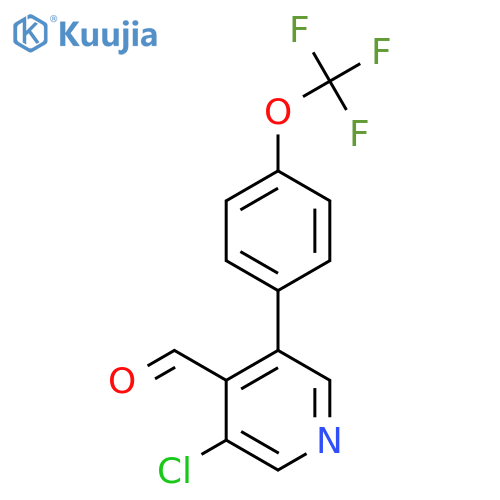Cas no 1261654-87-8 (3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinaldehyde)

1261654-87-8 structure
商品名:3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinaldehyde
CAS番号:1261654-87-8
MF:C13H7ClF3NO2
メガワット:301.648392915726
CID:4987698
3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinaldehyde
-
- インチ: 1S/C13H7ClF3NO2/c14-12-6-18-5-10(11(12)7-19)8-1-3-9(4-2-8)20-13(15,16)17/h1-7H
- InChIKey: AAYNTIPCZNUEKY-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=CC(=C1C=O)C1C=CC(=CC=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 332
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 3.7
3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013002626-250mg |
3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinaldehyde |
1261654-87-8 | 97% | 250mg |
$470.40 | 2023-09-03 | |
| Alichem | A013002626-1g |
3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinaldehyde |
1261654-87-8 | 97% | 1g |
$1460.20 | 2023-09-03 | |
| Alichem | A013002626-500mg |
3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinaldehyde |
1261654-87-8 | 97% | 500mg |
$815.00 | 2023-09-03 |
3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinaldehyde 関連文献
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
1261654-87-8 (3-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinaldehyde) 関連製品
- 4770-00-7(3-cyano-4-nitroindole)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 857369-11-0(2-Oxoethanethioamide)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量